![molecular formula C22H16O2 B14272018 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one CAS No. 139097-82-8](/img/structure/B14272018.png)
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is an organic compound characterized by its phenanthrene backbone and a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one typically involves the condensation of 4-methoxybenzaldehyde with phenanthren-9(10H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反应分析
Types of Reactions
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group, altering the electronic properties of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while reduction can produce methylene-bridged derivatives.
科学研究应用
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
作用机制
The mechanism by which 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific receptors, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
Phenanthrenequinone: Similar in structure but lacks the methoxyphenyl substituent.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the phenanthrene backbone.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is unique due to its combined structural features, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
139097-82-8 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
10-[(4-methoxyphenyl)methylidene]phenanthren-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)22(21)23/h2-14H,1H3 |
InChI 键 |
KKZKMRYDDUZEKW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

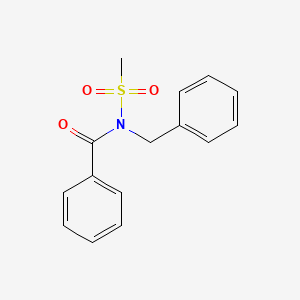
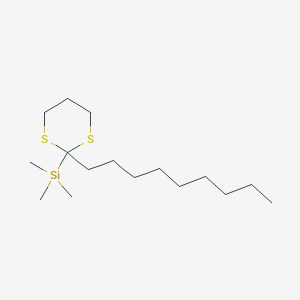
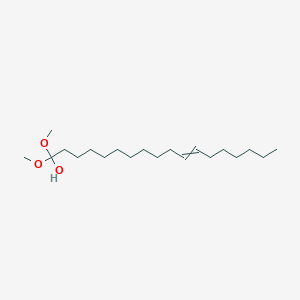
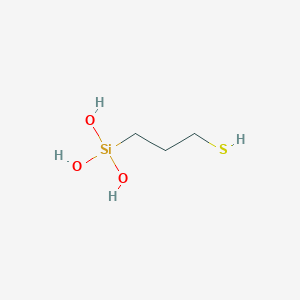
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

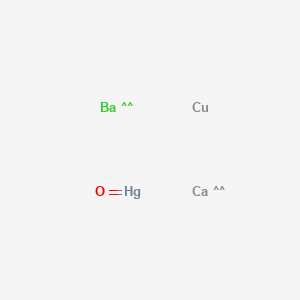
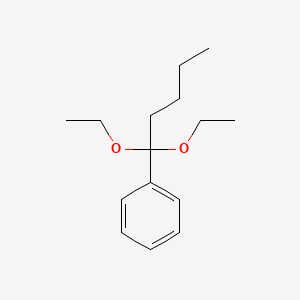
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

